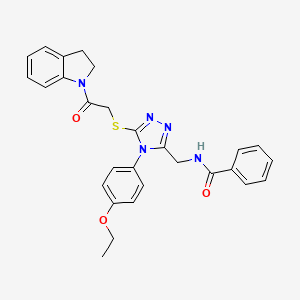
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H27N5O3S and its molecular weight is 513.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on existing research.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 4-(4-ethoxyphenyl) and 2-(indolin-1-yl)-2-oxoethyl thio derivatives. The synthesis typically follows these steps:
- Formation of Triazole Ring : The initial step involves the synthesis of the triazole moiety via a cyclization reaction.
- Introduction of Indole and Ethoxy Groups : Subsequent reactions introduce the indole and ethoxy substituents, yielding the final product.
- Purification : The compound is purified using recrystallization or chromatography to obtain a high-purity product suitable for biological testing.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, studies have shown:
- Cytotoxicity Against HT-29 : The compound demonstrated higher cytotoxicity against human colorectal cancer HT-29 cells compared to A375 melanoma cells, with IC50 values indicating potent activity (IC50 < 10 µM) .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression:
- Inhibition of Cell Proliferation : The compound likely inhibits key signaling pathways that promote cell division and survival.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Table of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HT-29 | < 10 | |
| Cytotoxicity | A375 | > 20 | |
| Apoptosis Induction | Various Cancer Cells | Not Specified |
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on various tumor models revealed promising results. The treatment led to a significant reduction in tumor volume in xenograft models, indicating its potential as an antitumor agent. Histological analysis showed increased apoptosis and reduced proliferation markers in treated tissues compared to controls.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins involved in cancer signaling pathways. These studies suggest strong binding affinities, supporting the observed biological activities .
属性
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-2-36-23-14-12-22(13-15-23)33-25(18-29-27(35)21-9-4-3-5-10-21)30-31-28(33)37-19-26(34)32-17-16-20-8-6-7-11-24(20)32/h3-15H,2,16-19H2,1H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEHKHABMGYXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














